1-Methyloctahydropyrrolo[3,4-B]pyrrole
Description
Properties
IUPAC Name |
1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZIWBWEHFZIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567793 | |
| Record name | 1-Methyloctahydropyrrolo[3,4-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128740-09-0, 877212-98-1 | |
| Record name | 1-Methyloctahydropyrrolo[3,4-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyloctahydropyrrolo[3,4-B]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpyrrole with a suitable cyclizing agent, such as a strong acid or base, to form the desired bicyclic structure. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs catalytic processes to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyloctahydropyrrolo[3,4-B]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with increased hydrogen content.
Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.
Scientific Research Applications
Chemical Properties and Structure
1-Methyloctahydropyrrolo[3,4-B]pyrrole belongs to a class of compounds known as octahydropyrrolo derivatives. Its structure allows for interaction with various biological targets, particularly histamine receptors, which are crucial in neurotransmission and various neurological disorders. The compound's formula is represented as follows:
Histamine Receptor Modulation
The most notable application of this compound is its role as a ligand for the histamine-3 (H3) receptor. This receptor is involved in the modulation of neurotransmitter release in the central nervous system (CNS). Compounds that target H3 receptors can potentially treat a variety of conditions:
- Neurological Disorders : Including Alzheimer's disease, schizophrenia, and cognitive dysfunction.
- Psychiatric Disorders : Such as bipolar disorder and attention-deficit hyperactivity disorder (ADHD).
- Metabolic Disorders : Including obesity and metabolic syndrome.
The ability of this compound to modulate H3 receptor activity suggests it may be beneficial in treating conditions characterized by dysregulation of neurotransmitter systems .
Case Studies
- Alzheimer’s Disease : Research indicates that H3 receptor antagonists can enhance cognitive function and memory retention in models of Alzheimer's disease. A study demonstrated that administration of H3 antagonists led to improved performance in memory tasks .
- Schizophrenia : In clinical trials, compounds similar to this compound have shown promise in alleviating cognitive deficits associated with schizophrenia by modulating dopaminergic and serotonergic systems .
In Vitro and In Vivo Studies
Pharmacological studies have highlighted the selectivity and efficacy of this compound in inhibiting H3 receptor activity. In vitro assays demonstrate its ability to bind selectively to H3 receptors compared to other histamine receptor subtypes .
| Study Type | Findings |
|---|---|
| In Vitro | High selectivity for H3 receptors; effective inhibition of neurotransmitter release. |
| In Vivo | Improved cognitive function in animal models; potential reduction in symptoms of ADHD. |
Potential as a Diagnostic Tool
Beyond therapeutic applications, this compound can also be utilized in medical imaging. Radiolabeled forms of this compound may be employed in positron emission tomography (PET) to visualize H3 receptor distribution in the CNS . This application could enhance diagnostic capabilities for neurological disorders.
Mechanism of Action
The mechanism of action of 1-Methyloctahydropyrrolo[3,4-B]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents attached to the core structure.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their molecular properties, and synthesis routes:
Key Observations:
- Substituent Effects : The benzyl and cyclopropylethyl derivatives exhibit higher molecular weights and predicted boiling points due to increased steric bulk and hydrophobicity .
- Ring Junction Variations: The 3,4-b vs.
- Salt Forms : Dihydrochloride derivatives (e.g., CAS 1417789-50-4) enhance water solubility, critical for pharmaceutical formulations .
Limitations and Challenges
- Stereoselectivity: Achieving enantiopure forms (e.g., (3aR,6aR) vs.
Biological Activity
1-Methyloctahydropyrrolo[3,4-B]pyrrole is a bicyclic organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by its saturated octahydro framework fused with a pyrrole ring, contributing to its diverse biological activities. The molecular formula of this compound is , with a molecular weight of 126.20 g/mol.
The biological activity of this compound primarily arises from its interactions with specific molecular targets within biological systems. These interactions often involve binding to enzymes or receptors, which modulate their activity and lead to various therapeutic effects. Notably, the compound has been investigated for its potential as a histamine H3 receptor antagonist , which is crucial in treating conditions related to histamine signaling, such as allergies and neurological disorders .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
- Anticancer Effects : The compound has demonstrated the ability to inhibit certain enzymes involved in cancer cell proliferation, suggesting potential applications in cancer therapy .
- Neurological Applications : Its role as a histamine H3 receptor antagonist positions it as a potential treatment for various neurological disorders, including motion sickness and vestibular disorders .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Octahydropyrrolo[3,4-b]pyrrole | Similar bicyclic structure without methyl group | Exhibits different biological activity |
| Hexahydropyrrolo[3,4-b]pyrrole | Less saturated; fewer hydrogen atoms | May show different reactivity patterns |
| Tetrahydropyrrolo[3,4-b]pyrrole | More saturated; smaller ring size | Potentially different pharmacological profiles |
| 5-Methyl-2-pyrrolidinone | Contains a lactam structure | Different solubility and stability characteristics |
The unique combination of saturation and nitrogen-containing rings in this compound contributes significantly to its distinctive reactivity and biological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of various derivatives of pyrrolopyrazine compounds, including this compound. Results indicated that modifications in the substituents significantly impacted antibacterial potency against several strains of bacteria and fungi .
- Histamine Receptor Antagonism : Research focusing on histamine H3 receptor antagonists highlighted that specific structural features within the this compound scaffold are crucial for its interaction with the receptor. Modifications in substituents led to varying binding affinities and overall antagonist potency .
Q & A
Q. What safety protocols are critical when handling this compound in lab settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
